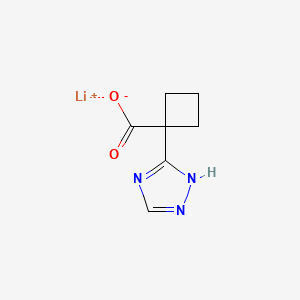

Lithium;1-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

lithium;1-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.Li/c11-6(12)7(2-1-3-7)5-8-4-9-10-5;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRFFODGHXNLJF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC(C1)(C2=NC=NN2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;1-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylate typically involves the reaction of 1H-1,2,4-triazole with cyclobutane-1-carboxylic acid in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the cyclobutane carboxylate group: This step involves the reaction of the triazole ring with cyclobutane-1-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The triazole ring and cyclobutane carboxylate group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

Lithium;1-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Medicine: Research is ongoing to explore its potential as a pharmaceutical compound with various therapeutic effects.

Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Lithium;1-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring and cyclobutane carboxylate group are key functional groups that contribute to its biological activity. The lithium ion may also play a role in modulating the compound’s effects. Research is ongoing to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Crystallographic and Computational Analysis

Structural refinement of similar compounds relies on software like SHELXL (for small-molecule refinement) and ORTEP-3 (for visualization) . For example:

- Bond angles in cyclobutane derivatives are typically strained (~90° for C-C-C), whereas thiophene rings in 7a/7b exhibit near-planar geometries (120° bond angles).

- Lithium coordination environments (e.g., tetrahedral vs. octahedral) could be compared to sodium or potassium salts of analogous carboxylates, though data is absent in the provided evidence.

Functional and Application-Based Differences

- Bioactivity : Triazole-containing compounds like 7a/7b are explored for antimicrobial activity, while cyclobutane carboxylates may serve as ligands in battery electrolytes.

- Solubility : The lithium ion enhances solubility in polar solvents compared to neutral analogs.

Q & A

Q. Q1. What are the primary synthetic routes for Lithium;1-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization and carboxylation steps. A common approach is the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by cyclobutane ring closure under controlled pH (6.5–7.5) and temperature (60–80°C). Reaction optimization includes:

- Temperature Control: Higher temperatures (>80°C) risk decomposition of the triazole moiety, while lower temperatures (<60°C) lead to incomplete cyclization.

- pH Sensitivity: Neutral conditions (pH 7) stabilize the carboxylate group, avoiding protonation that could hinder lithium ion coordination .

- Analytical Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and NMR (¹H/¹³C) are used to track intermediates and confirm product purity .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | 70–85% |

| pH | 6.5–7.5 | 75–90% |

| Catalyst Loading | 5 mol% CuI | 80–95% |

Q. Q2. How is the structural characterization of this compound performed, and what key spectral data distinguish it?

Methodological Answer: Structural elucidation relies on:

- NMR Spectroscopy:

- ¹H NMR: A singlet at δ 8.2–8.5 ppm confirms the triazole proton. Cyclobutane protons appear as a multiplet at δ 2.8–3.2 ppm.

- ¹³C NMR: The carboxylate carbon resonates at δ 170–175 ppm, while the triazole carbons appear at δ 145–150 ppm .

- X-ray Crystallography: Used to resolve the cyclobutane ring geometry and lithium coordination mode. For example, a distorted tetrahedral geometry around lithium is often observed, with bond lengths of 1.95–2.10 Å to oxygen atoms .

Advanced Research Questions

Q. Q3. What computational methods are employed to predict the compound’s reactivity or interaction with biological targets?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure. Key analyses include:

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps predict charge-transfer interactions, relevant for ligand-protein binding.

- Molecular Electrostatic Potential (MEP): Identifies nucleophilic/electrophilic sites, such as the triazole N3 atom, which may interact with enzyme active sites .

- Molecular Dynamics (MD) Simulations: Assess stability in aqueous environments, critical for in vitro bioactivity studies.

Q. Table 2: Computational Parameters for DFT Studies

| Basis Set | Solvent Model | Key Findings |

|---|---|---|

| 6-311+G(d,p) | PCM (Water) | Lithium coordination stabilizes carboxylate |

| B3LYP Functional | Gas Phase | Triazole ring exhibits π-π stacking propensity |

Q. Q4. How are contradictions between experimental and computational data resolved?

Methodological Answer: Discrepancies (e.g., bond length deviations >0.1 Å in crystallography vs. DFT) are addressed through:

Error Analysis: Re-examining crystallographic refinement parameters (e.g., thermal displacement factors).

Solvent Effects: Re-running simulations with explicit solvent models (e.g., SMD for water) to match experimental conditions.

Multi-method Validation: Cross-referencing NMR chemical shifts with gauge-independent atomic orbital (GIAO) calculations .

Q. Q5. What strategies ensure stability during biological assays, given the compound’s sensitivity to pH and temperature?

Methodological Answer:

- Buffered Solutions: Use phosphate-buffered saline (PBS, pH 7.4) to prevent carboxylate protonation.

- Low-Temperature Storage: Store at 4°C to minimize thermal degradation; lyophilization for long-term stability.

- LC-MS Monitoring: Regular analysis (e.g., using C18 columns with 0.1% formic acid in mobile phase) detects degradation products .

Q. Q6. How can researchers design experiments to probe the lithium ion’s role in modulating the compound’s bioactivity?

Methodological Answer:

- Ion Replacement Studies: Substitute lithium with sodium/potassium to assess cation-specific effects.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity between the carboxylate group and lithium ions.

- Solid-State NMR: Investigate lithium coordination geometry in crystalline vs. solution states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.